trans-4-(Cbz-amino)-3-methyltetrahydropyran
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-[(3R,4S)-3-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16)/t11-,13-/m0/s1 |
InChI Key |
LPCZQVCPPSYMRX-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1COCC[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intramolecular Michael Addition and Epoxide Opening
One of the most effective routes to the trans-4-(Cbz-amino)-3-methyltetrahydropyran core involves:
- Starting from chiral epoxy alcohols or vinyl epoxides derived from asymmetric epoxidation (e.g., Sharpless asymmetric epoxidation).
- Palladium(0)-catalyzed nucleophilic opening of vinyl epoxides by sulfonamide or amine nucleophiles in acetonitrile at moderate temperatures (around 40 °C), yielding syn-sulfonamidoalkenols with high regio- and stereoselectivity.
- Activation of hydroxy groups by mesylation followed by base-promoted cyclization (e.g., with potassium carbonate) to form the tetrahydropyran ring.
- Subsequent catalytic hydrogenation to remove protecting groups and reduction steps to finalize the ring system.
This method was exemplified in the synthesis of related compounds by Bäckvall and Craig, where the stereochemical outcome was controlled by the initial epoxide configuration and the regioselectivity of nucleophilic attack.
Protection and Deprotection Strategies
- The amino group is protected as a carbobenzyloxy (Cbz) derivative early in the synthesis to prevent side reactions.
- Hydrogenolysis using 10% Pd/C in methanol under hydrogen atmosphere efficiently removes benzyl-based protecting groups without affecting other sensitive functionalities.
- Saponification and esterification steps are used to manipulate carboxylate groups when present, often employing LiOH in methanol/water mixtures for hydrolysis and trimethylsilylethyl esters for protection.
Peptide Coupling and Functional Group Transformations
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation | Sharpless asymmetric epoxidation | ~80 | High enantioselectivity |
| Vinyl epoxide opening | Pd(PPh3)4, CH3CN, 40 °C | 65-70 | Regio- and stereoselective |
| Hydroxy activation | MsCl, Et3N, THF, room temperature | 95-97 | Mesylation for cyclization |
| Cyclization | K2CO3, MeOH, room temperature | 80 | Intramolecular ring closure |
| Hydrogenation (deprotection) | 10% Pd/C, H2, MeOH, room temperature | 90-95 | Removal of benzyl protecting groups |
| Saponification | LiOH·H2O, MeOH/H2O (3:1), 25 °C, 3 h | 85-90 | Ester hydrolysis |
| Peptide coupling | HATU or EDC/HOBt, NMM, CH2Cl2, room temp | 70-80 | Amide bond formation |
Research Findings and Analysis
- The stereochemical integrity of the this compound is maintained through careful choice of starting materials and reaction conditions, particularly the use of chiral epoxides and regioselective nucleophilic ring opening.
- The use of palladium-catalyzed reactions allows for mild conditions that preserve sensitive functional groups and stereochemistry.
- Protection strategies using Cbz groups are compatible with subsequent hydrogenolysis, enabling clean deprotection without racemization.
- The intramolecular Michael addition and cyclization steps are crucial for ring closure and stereochemical control, often proceeding with high yields and selectivity.
- The methodologies are adaptable to scale-up and modification for related tetrahydropyran derivatives, making them valuable in synthetic organic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Cbz-amino)-3-methyltetrahydropyran can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Cbz-amino)-3-methyltetrahydropyran is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-4-(Cbz-amino)-3-methyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structurally related compounds and their distinctions:
Key Observations :
- Ring System : Cyclohexane and piperidine analogs lack the oxygen atom in tetrahydropyran, reducing hydrogen-bonding capacity compared to the target compound .
- In contrast, fluorinated piperidines (e.g., trans-1-Cbz-4-amino-3-fluoropiperidine) exhibit enhanced electronegativity, altering reactivity .
- Functional Groups : Carboxylic acid derivatives (e.g., 4-Methyltetrahydro-2H-pyran-4-carboxylic acid) are more polar and acidic, favoring solubility in aqueous media, unlike the hydrophobic Cbz group .
Biological Activity
Trans-4-(Cbz-amino)-3-methyltetrahydropyran is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydropyran ring with a methyl group at the 3-position and a carbobenzyloxy (Cbz) protected amino group at the 4-position. Its structural configuration allows it to serve as a versatile intermediate in drug development and organic synthesis, influencing its reactivity and biological properties.
Structural Features
The structure of this compound can be described as follows:
- Tetrahydropyran Ring : A six-membered ring containing one oxygen atom, which is critical for its biological activity.
- Methyl Substitution : The presence of a methyl group at the 3-position enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
- Carbobenzyloxy Group : This protecting group on the amino function allows for selective reactions, making it a valuable building block in organic synthesis.
Biological Activity
Research into the biological activity of this compound has focused on its interactions with various biological targets, particularly in relation to its potential as an antimalarial agent. The compound has shown promise in binding studies with important enzymes involved in malaria pathology.
Case Studies
-
Inhibition of Plasmepsin X (PMX) :
- PMX is an essential aspartyl protease involved in the lifecycle of malaria parasites. This compound derivatives have been investigated for their ability to inhibit PMX.
- In vitro studies indicated that certain analogs exhibit significant inhibitory activity against PMX, with IC50 values in the nanomolar range (e.g., 31 nM) . These findings suggest that modifications to the tetrahydropyran structure can enhance potency and selectivity against malaria parasites.
- Safety and Selectivity Profiling :
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The tetrahydropyran ring's stereochemistry plays a crucial role in determining how effectively the compound interacts with enzymes like PMX. Binding studies have demonstrated that these compounds can occupy the substrate binding site of PMX, thereby inhibiting its activity .
Comparative Analysis
To better understand the significance of this compound within its class, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Amino-1-cyclohexanecarboxylic acid | Cyclohexane ring; amino and carboxylic groups | Intermediate for Janus kinase inhibitors |
| 3-Methyl-tetrahydrofuran | Tetrahydrofuran ring; methyl substitution | Common solvent; less functional than tetrahydropyrans |
| 2-Aminotetrahydrofuran | Tetrahydrofuran ring; amino group | Different reactivity patterns compared to Cbz derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
